molecular formula C9H16N2O B11740965 N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine

Cat. No.: B11740965
M. Wt: 168.24 g/mol
InChI Key: WFMSBTBERDNCDL-UHFFFAOYSA-N
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Description

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine typically involves the reaction of 5-methylisoxazole with ethylamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate or triethylamine in an ethyl acetate medium . The reaction is carried out at room temperature or slightly lower temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly and metal-free synthetic routes is gaining popularity in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H16N2O/c1-4-11(5-2)7-9-6-8(3)12-10-9/h6H,4-5,7H2,1-3H3

InChI Key

WFMSBTBERDNCDL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NOC(=C1)C

Origin of Product

United States

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